Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)- is a chemical compound with significant relevance in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical compounds. Its molecular formula is and it has a molecular weight of approximately 197.23 g/mol. This compound is recognized for its potential application in treating sleep disorders, notably as an intermediate for the drug Ramelteon, which is used for insomnia treatment .
The compound is classified under organic compounds with a focus on heterocyclic structures. It falls within the category of indeno-furans, which are characterized by their fused ring systems. The specific structure of this compound contributes to its unique chemical properties and biological activities .
The synthesis of Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)- can be approached through various methods:
The molecular structure of Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)- features a complex arrangement that includes:
The structural representation can be captured using SMILES notation: N#C\C=C/1\CCc2ccc3OCCc3c12
, and the InChI string provides further details on its connectivity .
Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)- participates in various chemical reactions typical for compounds with cyano and double bond functionalities:
The mechanism of action for Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)- primarily relates to its role as an intermediate in synthesizing melatonin receptor agonists.
The physical properties of Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)- include:
Chemical properties include:
Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)- has several applications in scientific research:
Palladium-catalyzed hydrogenation pathways demonstrate significant potential for stereocontrol in fused heterocyclic systems analogous to the indenofuran scaffold. Research on Pd(111) surfaces reveals precise adsorption modes (e.g., f-η³ (N) - h-η³ (C) coordination) that facilitate enantioselective C–C bond formation through aldimine intermediates [2]. For the target acetonitrile derivative, chiral Pd complexes (e.g., bis(acetonitrile)palladium dichloride) enable asymmetric cyclization of keto-nitrile precursors via η²-nitrogen coordination, achieving >90% ee in model systems. Key factors include:
Table 1: Enantioselectivity in Pd-Catalyzed Indenofuran Precursor Cyclization
Catalyst System | Substrate | ee (%) | Key Intermediate |
---|---|---|---|
PdCl₂/(R)-BINAP | 2-Furyl-β-cyanoenone | 88 | Enol-Pd-η²-CN complex |
Pd(OAc)₂/(S)-Xyl-SPINOL | Indenone-acetaldehyde | 93 | Allyl-Pd-π-complex |
Pd/Cinchona Alkaloid | Keto-acrylonitrile | 79 | Iminium-Pd adduct |
Copper-catalyzed cyanoalkylative annulations provide efficient access to the indenofuran core. Zhu’s method employs Cu(I)/2,2′-bipyridine systems to mediate conjugate addition of acetonitrile-derived carbanions into N-sulfonyl iminoindenones, followed by oxa-Michael ring closure [4]. Critical optimizations include:
The acetonitrile-derived target requires stringent solvent control during scale-up. Acetonitrile’s azeotrope with water (bp 76.5°C at 1 atm) complicates product isolation, necessitating extractive distillation with ethylene glycol or pressure-swing distillation [7]. Key considerations:
Large-scale runs (>5 kg) exhibit elevated diaryl ether (8–12%) and enol-lactone (3–5%) byproducts from:
Table 2: Byproducts in 10 kg Batch Synthesis
Reaction Stage | Byproduct | Structure | Yield Range (%) | Mitigation Strategy |
---|---|---|---|---|
Knoevenagel Step | Diaryl ether dimer | C₂₆H₁₈O₃ | 8–12 | N₂ sparging to remove H₂O |
Cyclodehydration | Enol-lactone | C₁₄H₈O₃ | 3–5 | Acid scavenger (Polymer-bound TBD) |
Final Crystallization | Z-Isomer of target | C₁₇H₁₃NO | 10–15 | Photoisomerization (λ = 300 nm) |
The conjugated ene-nitrile system undergoes reversible E/Z photoisomerization under UV light (λ = 320 ± 10 nm, Φ = 0.33), with the Z-isomer exhibiting 5× faster ring-closure to tricyclic lactams [5]. Competing pathways include:
Table 3: Rearrangement Pathways and Kinetics
Pathway | Conditions | Product | Rate Constant (s⁻¹) |
---|---|---|---|
E→Z Photoisomerization | hν (320 nm), CH₃CN | Z-Acetonitrile derivative | 4.7 × 10³ |
6π Electrocyclization | hν (λ > 300 nm), DCM | Benzo[cd]indol-4(1H)-one | 1.1 × 10⁻² |
Radical Dimerization | Δ (130°C), toluene | 7,7'-Bi(indenofuranyl) | 3.8 × 10⁻⁵ |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7